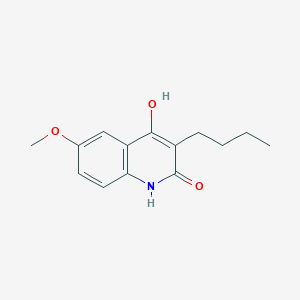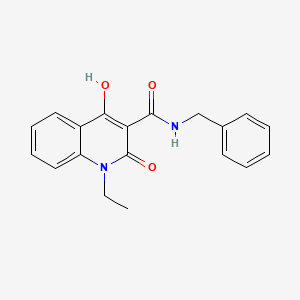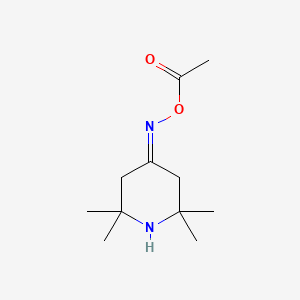
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMB-8 and is primarily used as an inhibitor of calcium uptake in cells. In
作用機序
The mechanism of action of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the inhibition of calcium uptake in cells. This compound binds to the calcium-binding protein, calmodulin, which is involved in the regulation of calcium uptake in cells. By binding to calmodulin, 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one prevents the activation of calcium-dependent enzymes and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one are primarily related to its inhibition of calcium uptake in cells. This compound has been shown to inhibit muscle contraction, platelet aggregation, and immune cell activation. In addition, this compound has been shown to have anti-inflammatory effects, which may be related to its inhibition of immune cell activation.
実験室実験の利点と制限
One advantage of using 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one in lab experiments is its specificity for calmodulin. This compound has been shown to be a selective inhibitor of calmodulin-dependent enzymes, which allows for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. One potential direction is the development of more selective inhibitors of calmodulin-dependent enzymes. This could allow for the study of specific cellular processes without the potential toxicity associated with high concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. Another potential direction is the study of the anti-inflammatory effects of this compound. Understanding the mechanism of action of this compound in immune cells could lead to the development of new anti-inflammatory drugs. Finally, the potential use of this compound in the treatment of diseases such as hypertension and arrhythmias could be explored further.
合成法
The synthesis of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the reaction of 4-bromophenylacetic acid with 3,5,5-trimethyl-1,2-cyclohexanedione in the presence of a base. This reaction produces the desired compound, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one has been used extensively in scientific research as an inhibitor of calcium uptake in cells. This compound has been shown to be effective in blocking calcium uptake in a variety of cell types, including smooth muscle cells, platelets, and neutrophils. This inhibition of calcium uptake has been used to study a variety of cellular processes, including muscle contraction, platelet aggregation, and immune cell activation.
特性
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-8-11(16)14(2,3)12(18-13(8)17)9-4-6-10(15)7-5-9/h4-7,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSIRVXQAYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)
![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)



![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)